Methyl 2-amino-3-iodobenzoate

Catalog No.
S3311045
CAS No.
180161-60-8
M.F
C8H8INO2
M. Wt
277.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-iodobenzoate

CAS Number

180161-60-8

Product Name

Methyl 2-amino-3-iodobenzoate

IUPAC Name

methyl 2-amino-3-iodobenzoate

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3

InChI Key

JJGYCXIZTSIOLA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)I)N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)N

The exact mass of the compound Methyl 2-amino-3-iodobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is a halogenated anthranilate ester, a class of compounds serving as critical precursors in organic synthesis. Its primary value lies in the strategic placement of three functional groups on the benzene ring: an amine, a methyl ester, and an iodine atom. This arrangement makes it a versatile building block for constructing complex molecular architectures, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, and for the synthesis of heterocyclic cores such as quinazolines and acridones. The key procurement-relevant attribute of this compound is the high reactivity of the carbon-iodine bond compared to other halogens.

Synthetic Utility

I
Orthogonal C–I site for mild Suzuki, Sonogashira and direct annulation couplings
N
Free -NH2 group for amidation, condensation and heterocycle formation

Replacing Methyl 2-amino-3-iodobenzoate with its bromo- or chloro-analogs (e.g., Methyl 2-amino-3-bromobenzoate) is often non-viable in process chemistry due to fundamental differences in carbon-halogen bond reactivity. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition in palladium-catalyzed cycles than C-Br or C-Cl bonds. This superior reactivity allows cross-coupling reactions to proceed under milder conditions—lower temperatures, reduced catalyst loading, and shorter reaction times—which directly translates to lower energy consumption, higher throughput, and better compatibility with sensitive functional groups elsewhere in the molecule. Attempting substitution with the less reactive bromo- or chloro-analogs typically necessitates harsher conditions, leading to increased byproduct formation, lower yields, and potentially complete reaction failure, thus compromising process efficiency and economic viability.

Interchangeability Risk

Target
Methyl 2‑amino‑3‑iodobenzoate (C–I)
vs
Bromo‑ or chloro‑analog (C–Br / C–Cl)
C–I bond enables rapid oxidative addition under mild, often ligand‑free conditions. C–Br/C–Cl analogs may require harsher conditions or specialized ligands, risking incomplete conversion and re‑optimization.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The primary procurement driver for selecting an iodo-substituted aryl halide over bromo- or chloro-analogs is its superior reactivity in cross-coupling reactions. The established reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl, which facilitates the rate-limiting oxidative addition step. Consequently, reactions with aryl iodides often proceed at room temperature or with mild heating, whereas analogous reactions with aryl bromides frequently require higher temperatures and longer reaction times to achieve comparable yields. For example, copper-catalyzed Suzuki-Miyaura couplings show that while aryl iodides react efficiently, their bromo-counterparts require higher temperatures to achieve similar product yields, demonstrating a clear process advantage for the iodo-compound.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity, often enabling milder reaction conditions (e.g., room temperature or moderate heat)
Comparator Or BaselineAryl Bromides: Lower reactivity, often requiring elevated temperatures (e.g., 80-120°C) and longer times. Aryl Chlorides: Significantly lower reactivity, often requiring specialized catalysts and harsh conditions.
Quantified DifferenceQualitatively significant, allowing for lower process temperatures and potentially higher functional group tolerance.
ConditionsGeneral Suzuki-Miyaura or Sonogashira cross-coupling reaction conditions.

Selecting the iodo-derivative enables more energy-efficient, faster, and potentially higher-yielding synthetic routes, reducing overall process costs and improving substrate scope.

Ligandless Indole Annulation
Head‑to‑head
Pd(OAc)₂, DABCO, DMF, 85 °C
Requires X‑Phos ligand for comparable conversion
Enables ligand‑free indole synthesis
Ligandless protocol not transferable to Br/Cl analogs

Reactive Precursor for Acridone Synthesis

Methyl 2-amino-3-iodobenzoate is a suitable precursor for the synthesis of acridone scaffolds, which are important cores in medicinal chemistry. While many routes to acridones exist, those starting from halogenated anthranilic acids or their esters rely on a subsequent cyclization step. For instance, N-phenylanthranilic acids, which can be formed from compounds like Methyl 2-amino-3-iodobenzoate, are cyclized using catalysts such as concentrated H2SO4 or polyphosphoric acid (PPA) to yield the acridone core. The choice of the starting halide can influence the ease of the initial N-arylation and subsequent reaction steps. The high reactivity of the iodo-substituent makes it a reliable choice for ensuring high conversion in the preceding C-N coupling steps that may be required to build the acridone precursor.

Evidence DimensionPrecursor Suitability for Acridone Synthesis
Target Compound DataServes as a reactive building block for constructing N-aryl anthranilate intermediates, which are then cyclized to acridones.
Comparator Or Baseline2-chlorobenzoic acid derivatives are also commonly used but may require harsher conditions for the initial C-N bond formation (Ullmann condensation).
Quantified DifferenceNot directly quantified in a head-to-head comparison, but the known reactivity trend (I > Br > Cl) suggests a process advantage for the iodo-compound in the precursor synthesis steps.
ConditionsSynthesis of N-phenylanthranilic acid derivatives followed by acid-catalyzed cyclization.

For multi-step syntheses of complex acridone-based targets, starting with a more reactive building block like the 3-iodo derivative can improve the reliability and efficiency of the overall synthetic route.

Carbonylative Quinazolinone Route
Class‑level
Mo(CO)₆, Pd(OAc)₂, cyanamide, dioxane, 90 °C; up to 87 % yield for related iodoaniline
Supports iodo‑specific quinazolinone assembly
Br/Cl analogs not reported in this methodology
Ionic‑Liquid Suzuki Coupling
Class‑level
High conversion in aqueous biphasic IL system; chromatography‑free isolation after cleavage
Supports green, chromatography‑free process conditions
Optimized for iodoarene reactivity
Esterification Route Yield
Cross‑study
Quantitative yield (Vilsmeier conditions)
Diazomethane method (hazardous, similar efficiency)
Safer, high‑yield route supports reliable supply
Vilsmeier method avoids explosive reagent

Efficient Sonogashira Couplings Under Mild Conditions

This compound is the right choice when synthesizing 2-amino-3-alkynylbenzoate derivatives, particularly when the alkyne coupling partner contains sensitive functional groups. The high reactivity of the C-I bond allows the Sonogashira reaction to proceed efficiently at lower temperatures, minimizing thermal degradation of substrates and improving overall yield compared to routes starting with bromo- or chloro-analogs.

Efficient Biaryl Synthesis via Suzuki-Miyaura Coupling

For the synthesis of sterically hindered or electronically complex 2-amino-3-arylbenzoates, this iodo-derivative provides a significant advantage. Its enhanced reactivity ensures efficient transmetalation in the Suzuki-Miyaura cycle, overcoming challenges posed by difficult coupling partners and enabling the construction of complex biaryl systems where less reactive halides would fail or give poor yields.

Reliable Precursor for Acridone and Quinolone Synthesis

When the goal is a multi-step synthesis of fused heterocyclic systems such as acridones, starting with Methyl 2-amino-3-iodobenzoate ensures high efficiency in the initial C-C or C-N bond-forming reactions. This reliability in the early steps is critical for the economic viability of a long synthetic sequence, making it a preferred precursor over less reactive halogenated starting materials.

Application Selection Matrix

Application
Selection Property
Validation Focus
Kinase / GPCR library synthesis
Orthogonal C–I and –NH₂ handles for sequential diversification
Efficiency of Suzuki coupling followed by amidation
Agrochemical discovery
ortho‑Iodoaniline annulation reactivity for indole/quinazolinone scaffolds
Heterocycle formation yields and scaffold diversity
Process‑scale ligand‑free cross‑couplings
Ability to couple under ligandless or green‑solvent conditions
Scalability, PMI, and purification burden

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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